Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 301225-52-5
VCID: VC8262802
InChI: InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-6-12(7-10-18)17-13-5-4-8-16-11-13/h4-5,8,11-12,17H,6-7,9-10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)NC2=CN=CC=C2
Molecular Formula: C15H23N3O2
Molecular Weight: 277.36 g/mol

Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate

CAS No.: 301225-52-5

Cat. No.: VC8262802

Molecular Formula: C15H23N3O2

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate - 301225-52-5

Specification

CAS No. 301225-52-5
Molecular Formula C15H23N3O2
Molecular Weight 277.36 g/mol
IUPAC Name tert-butyl 4-(pyridin-3-ylamino)piperidine-1-carboxylate
Standard InChI InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-6-12(7-10-18)17-13-5-4-8-16-11-13/h4-5,8,11-12,17H,6-7,9-10H2,1-3H3
Standard InChI Key SGWSPSSRJWXVTE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)NC2=CN=CC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)NC2=CN=CC=C2

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate, reflects its molecular architecture:

  • A piperidine ring (a six-membered amine heterocycle) forms the core.

  • The 1-position of the piperidine is substituted with a tert-butyl carbamate (Boc) group, a common protecting group for amines in organic synthesis .

  • The 4-position bears an amino group linked to a pyridin-3-yl moiety, introducing aromaticity and hydrogen-bonding capabilities .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of Boc-protected piperidine derivatives typically involves sequential protection, functionalization, and purification steps:

  • Piperidine Protection: The primary amine group of piperidine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to form tert-butyl piperidine-1-carboxylate .

  • Amination at the 4-Position: The 4-position is functionalized via nucleophilic substitution or coupling reactions. For example, tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate is synthesized by reacting Boc-protected piperidine with pyridin-4-ylmethylamine in the presence of a coupling agent .

  • Resolution of Stereoisomers: Chiral variants, such as (R)-3-Boc-aminopiperidine, are obtained through enzymatic resolution or chiral chromatography, as demonstrated in the synthesis of diabetes drug intermediates .

Process Optimization

Patent CN105130879A highlights the use of enantioselective crystallization to achieve high optical purity in (R)-3-Boc-aminopiperidine, a critical intermediate for BI 1356 (a DPP-4 inhibitor) . Similar methodologies could apply to the target compound, ensuring stereochemical fidelity for bioactive applications.

Physicochemical Properties

Stability and Solubility

Boc-protected amines are generally stable under neutral and basic conditions but hydrolyze under acidic environments (e.g., HCl in dioxane) to release the free amine . The pyridin-3-yl group enhances water solubility compared to purely aliphatic derivatives, though the tert-butyl moiety imparts significant hydrophobicity.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹ for the amino group), C=O stretch (~1700 cm⁻¹ for the carbamate), and aromatic C=C/C=N vibrations (~1600 cm⁻¹) .

  • NMR: The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). Piperidine protons resonate between 1.5–3.5 ppm, while pyridin-3-yl signals appear as a multiplet in the 7.0–8.5 ppm range .

Pharmaceutical Applications

Role as a Synthetic Intermediate

Boc-protected piperidines are pivotal in constructing bioactive molecules:

  • Kinase Inhibitors: Derivatives like tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate serve as reference standards for kinase inhibitor impurities, underscoring their utility in oncology drug development .

  • Antidiabetic Agents: (R)-3-Boc-aminopiperidine is a key intermediate for BI 1356 and SYR-322, highlighting the relevance of such compounds in diabetes therapeutics .

Structure-Activity Relationships (SAR)

The pyridin-3-yl amino group contributes to target binding via:

  • Hydrogen bonding with enzyme active sites (e.g., DPP-4).

  • π-π interactions with aromatic residues in kinases .
    Modifications at the 4-position (e.g., cyano, iodo, or trifluoromethyl groups) modulate potency and selectivity, as seen in related compounds .

Future Directions

Research Opportunities

  • Catalytic Asymmetric Synthesis: Developing transition-metal-catalyzed amination to access enantiopure variants.

  • Prodrug Applications: Leveraging the Boc group for controlled release of amine-containing therapeutics.

Industrial Adoption

Increased demand for kinase inhibitors and antidiabetic drugs will drive the synthesis of novel Boc-protected piperidines, with an emphasis on cost-effective and sustainable manufacturing processes.

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